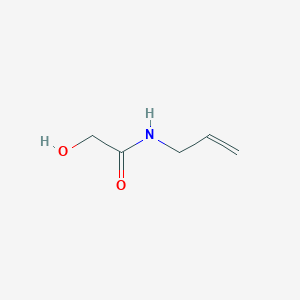

2-hydroxy-N-(prop-2-en-1-yl)acetamide

Description

2-Hydroxy-N-(prop-2-en-1-yl)acetamide (CAS: 98071-17-1) is a hydroxyacetamide derivative with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . Its structure features a hydroxyl group at the C2 position of the acetamide backbone and an allyl (prop-2-en-1-yl) substituent on the nitrogen atom. This compound is a liquid at room temperature and is stored at 4°C to maintain stability . The hydroxyl group enhances hydrogen-bonding capacity, influencing its solubility and reactivity compared to non-hydroxylated analogs.

Properties

IUPAC Name |

2-hydroxy-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-6-5(8)4-7/h2,7H,1,3-4H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRWBZKKWOABKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Hydroxy-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug precursors.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-hydroxy-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-(Prop-2-en-1-yl)acetamide (CAS: 692-33-1)

- Key Difference : Lacks the hydroxyl group at C2.

- Molecular Weight : 99.13 g/mol (lower due to absence of -OH).

2-Iodo-N-(prop-2-yn-1-yl)acetamide (33)

- Key Difference : Contains an iodine atom and a propargyl (alkyne) group.

- Reactivity : The iodine enhances electrophilicity, making it a potent alkylating agent in chemoproteomic studies . The propargyl group allows for click chemistry applications, unlike the allyl group in the target compound .

2-Diazo-N-(prop-2-en-1-yl)acetamide (2a)

Hydroxyl Group Modifications

2-Hydroxy-N-(2-hydroxyphenyl)acetamide (7)

- Key Difference: Features a phenolic hydroxyl group.

- Properties: Increased acidity (pKa ~10 for phenolic -OH vs. ~15 for aliphatic -OH) enhances solubility in basic aqueous solutions. This compound is a metabolite of benzoxazinoids in fungal biotransformation .

2-Hydroxy-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide (1c)

Physicochemical and Spectral Data Comparison

Biological Activity

2-Hydroxy-N-(prop-2-en-1-yl)acetamide, also known as a derivative of acetamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in medicine.

The compound this compound has the molecular formula and a molecular weight of 115.13 g/mol. Its structure includes a hydroxyl group and an allyl group, which may influence its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies on related acetamides have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. These findings suggest that this compound may possess similar anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of the hydroxyl group in the structure is often associated with increased interaction with microbial cell membranes, leading to enhanced antimicrobial efficacy. Further investigations are necessary to establish specific activity against various pathogens.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. In vitro studies have shown that certain acetamide derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific effects of this compound on cancer cell proliferation remain to be fully elucidated.

Study on Anti-inflammatory Activity

A notable study focused on the anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide, a compound structurally related to this compound. In this study, treatment with N-(2-hydroxy phenyl) acetamide significantly reduced paw edema and body weight loss in adjuvant-induced arthritis models. The reduction in serum levels of pro-inflammatory markers further supports the potential therapeutic role of similar compounds in inflammatory conditions .

Cancer Research

In another study examining the cytotoxic effects of acetamides on cancer cells, researchers found that certain derivatives could inhibit cell growth effectively. The study highlighted the importance of structural modifications in enhancing the anticancer activity of these compounds. While specific data on this compound is limited, these findings suggest a promising avenue for future research into its potential as an anticancer agent .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.